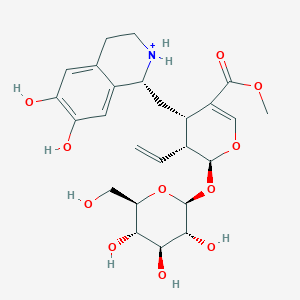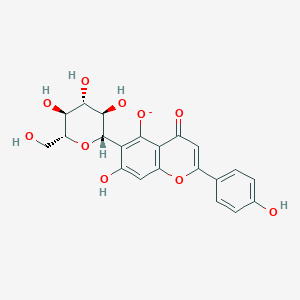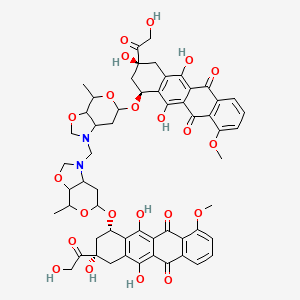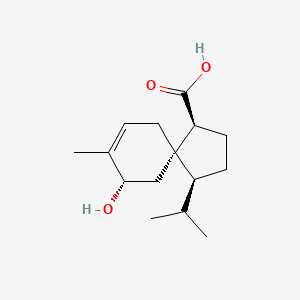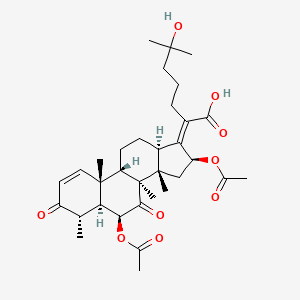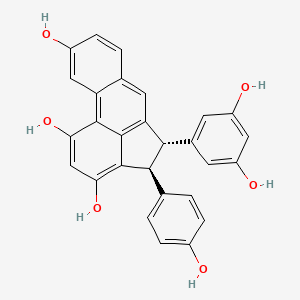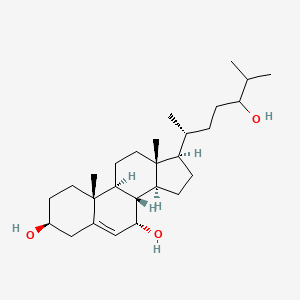
7alpha,24-Dihydroxycholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha,24-dihydroxycholesterol is a 24-hydroxy steroid, a 7alpha-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.
Aplicaciones Científicas De Investigación
Cholesterol Homeostasis and Bile Acid Biosynthesis
- 7alpha,24-Dihydroxycholesterol is formed in the liver from 24-hydroxycholesterol, primarily sourced from the brain. It plays a crucial role in cholesterol homeostasis. It's processed by the enzyme CYP7A, which is key in bile acid biosynthesis, suggesting that some 24-hydroxycholesterol may convert into bile acids (Norlin et al., 2000).
Detection in Human Plasma
- A method for detecting this compound in human plasma using liquid chromatography and mass spectrometry has been developed. This technique is crucial for understanding its concentration and role in healthy individuals and in disease conditions (Karuna et al., 2015).
Metabolism and Comparison with Other Sterols
- The metabolism of 7alpha-hydroxycholesterol has been compared with other sterols, like 7alpha-hydroxy-beta-sitosterol, in liver subcellular fractions. This research aids in understanding the metabolic processes and the efficiency of these compounds as substrates (Aringer, 1975).
Role in Oxysterol Analysis and Clinical Studies
- Oxysterols like this compound are under investigation as potential biomarkers for neurodegenerative disorders such as Alzheimer's disease. Analytical methods targeting oxysterols in human plasma have been developed, contributing significantly to clinical research (Griffiths et al., 2008).
Synthesis of Derivatives for Cholesterol Metabolism Regulation
- The synthesis of 7alpha-hydroxy derivatives of oxysterols, including this compound, has been described. These derivatives are important for regulating cholesterol metabolism (Li & Spencer, 2000).
Relation to Liver Disease and Bile Acid Synthesis
- The role of 7alpha-hydroxycholesterol in liver disease and its effect on bile acid synthesis has been studied, providing valuable insights into chronic liver conditions and their management (Crosignani et al., 2007).
Monitoring Hepatic Enzyme Activity
- A method for monitoring hepatic cholesterol 7alpha-hydroxylase activity, which influences this compound production, has been developed. This technique is pivotal for understanding bile acid synthesis in relation to various physiological and pathological states (Gälman et al., 2003).
Inborn Error in Bile Acid Synthesis
- A new inborn error involving a mutation in the gene for oxysterol 7alpha-hydroxylase, which impairs 7alpha-hydroxylation, has been identified. This discovery highlights the significance of this compound in neonatal liver disease and bile acid synthesis (Setchell et al., 1998).
Propiedades
Fórmula molecular |
C27H46O3 |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1 |
Clave InChI |
ZNCHPOYZMVVJCK-ZANKPZNPSA-N |
SMILES isomérico |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canónico |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



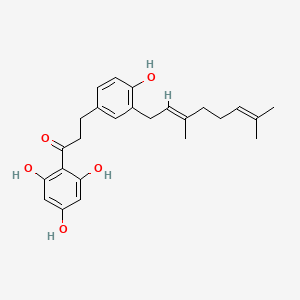


![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)
